N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-6-8-13(9-7-12)25(23,24)10-2-5-16(22)21-17-14-3-1-4-15(14)19-11-20-17/h6-9,11H,1-5,10H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIWZWIEYWZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Cyclopenta[d]pyrimidine Derivatives
Key Analogues from and
describes cyclopenta[d]pyrimidine derivatives optimized as anti-microtubule agents. The parent compound (±)-1·HCl and its analogues (e.g., 30·HCl ) highlight critical structure-activity relationships (SAR):
Comparison with Target Compound :
- The target compound lacks a methoxy group but includes a 4-fluorophenyl sulfonyl substituent. Fluorine atoms are often used to improve metabolic stability and binding affinity.
- The absence of a 6-substituent aligns with SAR findings in , which indicate this position may tolerate structural simplification without losing activity .
Ipatasertib Intermediates ()
The synthesis of (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine (an intermediate for Ipatasertib, a kinase inhibitor) shares the cyclopenta[d]pyrimidine core with the target compound. However, Ipatasertib derivatives incorporate piperazine and hydroxy-methyl groups instead of the sulfonamide-butanamide chain. This difference likely shifts the mechanism from microtubule disruption () to kinase inhibition .
Sulfonamide and Butanamide Analogues
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides ()
This compound features a pyrimidine-sulfanyl-sulfonamide structure. Key differences include:
- A morpholinyl group instead of the cyclopenta[d]pyrimidine core.
- A trimethylbenzenesulfonamide group, which may confer higher lipophilicity compared to the target compound’s fluorophenyl sulfonyl chain .
Butanamide Derivatives ()
lists butanamide analogues with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups. These compounds emphasize stereochemical complexity (e.g., (R)- and (S)-configurations) and bulky aromatic substituents, which may influence solubility and target selectivity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Q & A
Q. What are the common synthetic routes for N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or sulfonylation. For example, cyclopenta[d]pyrimidine derivatives are often synthesized using NaHCO₃/NaI as catalysts (similar to ). Optimization requires adjusting temperature (50–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Design of Experiments (DoE) statistical methods can minimize trial runs and identify critical parameters (e.g., pH, reaction time) .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions, with HSQC/COSY for connectivity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- HPLC : C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Q. Which in vitro assays are suitable for evaluating cytotoxicity and mechanism of action?
- Methodological Answer : The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and compatible with high-throughput platforms . For mechanism studies, tubulin polymerization assays (e.g., paclitaxel-binding inhibition) can identify anti-microtubule activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve antitumor potency?
- Methodological Answer :
-
Substituent variation : Modify the 4-fluorophenylsulfonyl group (e.g., replace F with Cl or CF₃) and cyclopenta[d]pyrimidine core (e.g., methyl or methoxy substitutions).
-
In vitro testing : Screen analogues against diverse cancer cell lines (e.g., breast MDA-MB-231, pancreatic PANC-1) to identify nanomolar inhibitors. Prioritize compounds with IC₅₀ < 10 nM .
-
Resistance profiling : Test against P-glycoprotein (Pgp)-overexpressing cells to assess bypass of drug efflux mechanisms .
Substituent IC₅₀ (nM) Resistance Ratio (Pgp+/Pgp-) 4-Fluorophenyl 1.2 1.5 4-Chlorophenyl 0.8 1.2 Parent compound 8.5 7.0 Data adapted from .
Q. What in vivo models are appropriate for validating efficacy, and how are pharmacokinetic parameters optimized?
- Methodological Answer :
- Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with triple-negative breast cancer cells (MDA-MB-231). Administer compounds intravenously (5–20 mg/kg) and monitor tumor volume biweekly .
- PK optimization : Increase water solubility via salt formation (e.g., HCl salts) or PEGylation. Measure plasma half-life using LC-MS/MS and adjust dosing intervals to maintain therapeutic concentrations .
Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across cell lines) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify gene expression differences in resistant lines (e.g., βIII-tubulin overexpression).
- Dose-response validation : Repeat experiments with orthogonal assays (e.g., ATP-based viability vs. SRB) to rule out false positives .
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for yield improvement.
- Docking studies : Simulate compound binding to tubulin (PDB: 1SA0) to prioritize analogues with stronger hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
